molecular formula C13H16N4O2 B12312596 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12312596
M. Wt: 260.29 g/mol
InChI Key: WYYRYDZLUSPOMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopyridinyl Group: The aminopyridinyl group can be introduced via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: Unique due to its spirocyclic structure.

    2-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: Similar structure but different position of the aminopyridinyl group.

    4-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: Another positional isomer with distinct properties.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts unique chemical and biological properties not found in its positional isomers.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H16N4O2/c14-10-5-3-4-9(15-10)8-17-11(18)13(16-12(17)19)6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,14,15)(H,16,19)

InChI Key

WYYRYDZLUSPOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=NC(=CC=C3)N

Origin of Product

United States

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